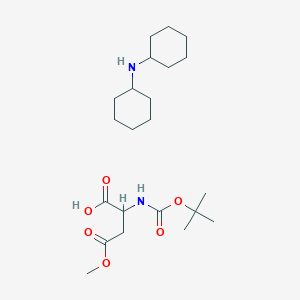

Boc-asp(ome)-oh.dcha

Description

Properties

Molecular Formula |

C22H40N2O6 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14) |

InChI Key |

VAZLUTJIPMHAQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Boc-Asp(OMe)-OH DCHA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt (Boc-Asp(OMe)-OH·DCHA). This compound is a critical building block in peptide synthesis, and a thorough understanding of its chemical characteristics is essential for its effective use in research and drug development.

Core Chemical Properties

Boc-Asp(OMe)-OH·DCHA is a white solid that is widely used as a protected amino acid derivative in both solid-phase and solution-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) group on the α-amino group and the methyl ester on the β-carboxyl group provide orthogonal protection, allowing for selective deprotection and peptide bond formation.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of Boc-Asp(OMe)-OH·DCHA.

| Property | Value | Source(s) |

| CAS Number | 59768-74-0 | [3][4] |

| Molecular Formula | C₁₀H₁₇NO₆ · C₁₂H₂₃N | [5] |

| Molecular Weight | 444.53 g/mol | [5] |

| Melting Point | 155-162 °C | [5] |

| Appearance | White solid | [5] |

| Purity | ≥98% (TLC) | |

| Optical Rotation | [α]²⁰/D = +15 ± 2º (c=1 in MeOH) | [5] |

| Storage Conditions | Store at 0-8°C | [5] |

Experimental Protocols

The following sections detail the general methodologies for determining the key chemical properties of protected amino acids like Boc-Asp(OMe)-OH·DCHA.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

General Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dry, powdered Boc-Asp(OMe)-OH·DCHA is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for its application in solution-phase reactions and for purification processes.

General Protocol (Qualitative and Semi-Quantitative):

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) are selected.

-

Sample Addition: A pre-weighed amount of Boc-Asp(OMe)-OH·DCHA (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL) in separate vials.

-

Dissolution: The vials are agitated at a constant temperature (e.g., room temperature) for a set period. Techniques such as vortexing or sonication can be employed to aid dissolution.

-

Observation: The solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If some solid remains, it is classified as partially soluble or insoluble. For a more quantitative measure, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.

Reactivity and Stability

The chemical reactivity of Boc-Asp(OMe)-OH·DCHA is central to its function in peptide synthesis. The Boc protecting group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.

Boc Group Deprotection

The removal of the Boc group is a critical step in elongating the peptide chain. This is typically achieved using a moderately strong acid.

Common Deprotection Conditions:

-

Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is commonly used for efficient and clean deprotection.

-

Hydrochloric Acid (HCl): HCl in an organic solvent, such as dioxane or ethyl acetate, is another effective reagent for Boc removal.

The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then scavenged to prevent side reactions.

Potential Side Reactions

During peptide synthesis, aspartic acid derivatives can be prone to certain side reactions, primarily the formation of a succinimide derivative.[5] This can occur under both acidic and basic conditions and can lead to the formation of β-aspartyl peptides, an undesired side product. Careful control of reaction conditions and the choice of coupling reagents can help to minimize this side reaction.

Signaling Pathways and Experimental Workflows

As a synthetic building block, Boc-Asp(OMe)-OH·DCHA is not directly involved in biological signaling pathways. Its primary role is within the experimental workflow of peptide synthesis.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow of Boc solid-phase peptide synthesis, where Boc-Asp(OMe)-OH·DCHA would be incorporated into a growing peptide chain.

Caption: General workflow for Boc solid-phase peptide synthesis.

This workflow highlights the iterative nature of peptide synthesis, involving repeated cycles of deprotection, neutralization, and coupling to assemble the desired peptide sequence on a solid support. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups.

References

In-Depth Technical Guide: Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0), a key building block in synthetic organic chemistry and drug discovery.

Chemical Information and Properties

Boc-L-aspartic acid 4-methyl ester, also known as Boc-Asp(OMe)-OH, is a protected amino acid derivative widely used in peptide synthesis and the development of pharmacologically active molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function and the methyl ester on the beta-carboxyl group allow for controlled and selective reactions in complex molecular syntheses.[1]

Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 59768-74-0 | [2][3] |

| Molecular Formula | C₁₀H₁₇NO₆ | [2] |

| Molecular Weight | 247.25 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Storage Temperature | -20°C |

Spectroscopic Data

| Type | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm) = 1.42 (s, 9H), 2.82 (dd, J=4.8, 17.2 Hz, 1H), 3.02 (dd, J=17.2, 4.1 Hz, 1H), 3.69 (s, 3H), 4.59-4.62 (m, 1H), 5.57 (d, J=8.5 Hz, 1H), 10.8 (br s, 1H) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm) = 28.2, 36.4, 49.7, 52.1, 80.5, 155.6, 171.6, 175.8 |

| Infrared (IR) | ν (cm⁻¹) = 3429, 2979, 1714, 1509, 1438, 1394, 1367, 1156, 1057, 1026 |

Synthesis Protocol

A common method for the synthesis of Boc-L-aspartic acid 4-methyl ester involves the protection of the amino group of L-aspartic acid β-methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis of Boc-L-aspartic acid 4-methyl ester

Materials:

-

L-aspartic acid β-methyl ester hydrochloride

-

Dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Ether

-

1 M Sodium bisulfate (NaHSO₄)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

Dissolve L-aspartic acid β-methyl ester hydrochloride (e.g., 3.74 g, 20.5 mmol) in a 2:1 mixture of dioxane and water (e.g., 85 mL).

-

Cool the solution to 0°C and add sodium carbonate (e.g., 2.21 g, 20.8 mmol).

-

After 30 minutes, add another portion of sodium carbonate (e.g., 2.21 g, 20.8 mmol) followed by di-tert-butyl dicarbonate (e.g., 5.0 g, 25.7 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

To the residue, add ice-cold water (e.g., 60 mL) and wash the aqueous layer with ether (e.g., 2 x 25 mL).

-

Acidify the aqueous layer to a pH of 3 with 1 M NaHSO₄ (e.g., 100 mL).

-

Extract the aqueous layer with ether (e.g., 3 x 75 mL).

-

Combine the organic layers, dry with MgSO₄, filter, and evaporate the solvent.

-

Purify the crude product by column chromatography using ethyl acetate as the eluent to yield the final product.

Applications in Drug Development

Boc-L-aspartic acid 4-methyl ester is a valuable intermediate in the synthesis of various therapeutic agents, including Glycoprotein IIb/IIIa antagonists and Leukotriene A4 hydrolase inhibitors.

Role in the Synthesis of Glycoprotein IIb/IIIa Antagonists

The following diagram illustrates the general signaling pathway of platelet activation and aggregation, which is the target of Glycoprotein IIb/IIIa antagonists.

Role in the Synthesis of Leukotriene A4 Hydrolase Inhibitors

Leukotriene A4 (LTA4) hydrolase is a key enzyme in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[4] Inhibitors of LTA4 hydrolase are being investigated as potential treatments for inflammatory diseases.[4][5] Aspartic acid derivatives are utilized in the synthesis of some of these inhibitors to mimic interactions with the enzyme's active site.

The diagram below outlines the enzymatic conversion of arachidonic acid to the pro-inflammatory LTB4, highlighting the role of LTA4 hydrolase.

Experimental Workflows

The primary application of Boc-L-aspartic acid 4-methyl ester is in Boc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating an amino acid using this method is depicted below.

Conclusion

Boc-L-aspartic acid 4-methyl ester (CAS 59768-74-0) is a versatile and indispensable reagent in the fields of peptide chemistry and medicinal chemistry. Its bifunctional nature, with orthogonal protecting groups, allows for its strategic incorporation into complex molecules. While its direct biological activity is not the primary focus, its role as a key building block in the synthesis of potent bioactive compounds, such as Glycoprotein IIb/IIIa antagonists and Leukotriene A4 hydrolase inhibitors, underscores its importance in drug discovery and development. The protocols and pathways outlined in this guide provide a foundational understanding for researchers and scientists working with this important chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-Asp(OMe)-OH = 98.0 TLC 59768-74-0 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Boc-Asp(OMe)-OH DCHA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt, commonly referred to as Boc-Asp(OMe)-OH DCHA, is a widely utilized protected amino acid derivative in peptide synthesis and other areas of organic chemistry. Its purity, solubility, and stability are critical parameters that can significantly impact the success of synthetic protocols and the quality of the final product. This technical guide provides an in-depth overview of the solubility and stability considerations for Boc-Asp(OMe)-OH DCHA, including general experimental protocols for their determination.

Disclaimer: Publicly available quantitative solubility and stability data for Boc-Asp(OMe)-OH DCHA is limited. The information and protocols provided herein are based on general principles for protected amino acids and are intended to serve as a guide for researchers to generate their own specific data.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₇NO₆ · C₁₂H₂₃N |

| Molecular Weight | 444.58 g/mol |

| CAS Number | 59768-74-0 |

| Appearance | White to off-white solid |

| Purity | Typically >98% (HPLC) |

Solubility Profile

One manufacturer reports the solubility of the related free acid, Boc-Asp(OMe)-OH , in Dimethyl Sulfoxide (DMSO) to be 200 mg/mL [1]. This suggests that the DCHA salt is also likely to be highly soluble in DMSO. For other solvents, solubility testing is recommended. General observations suggest that Boc-protected amino acids exhibit good solubility in many organic solvents.

Table 1: Illustrative Solubility Data Table for Boc-Asp(OMe)-OH DCHA

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Likely high solubility |

| N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | |

| Methanol (MeOH) | 25 | Data to be determined | Data to be determined | |

| Ethanol (EtOH) | 25 | Data to be determined | Data to be determined | |

| Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | |

| Acetonitrile (ACN) | 25 | Data to be determined | Data to be determined | |

| Water | 25 | Data to be determined | Data to be determined | Expected to be low |

| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | Data to be determined | Data to be determined |

To enhance solubility, warming the mixture to 37°C and using an ultrasonic bath may be effective, as suggested by some suppliers.[2][3]

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of Boc-Asp(OMe)-OH DCHA in various solvents.

Materials:

-

Boc-Asp(OMe)-OH DCHA

-

Selected solvents (e.g., DMSO, DMF, MeOH, Water)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of Boc-Asp(OMe)-OH DCHA to a known volume of the selected solvent in a vial. The solid should be in excess to ensure a saturated solution.

-

Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Boc-Asp(OMe)-OH DCHA in the diluted sample using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L.

Caption: Experimental workflow for determining the equilibrium solubility of Boc-Asp(OMe)-OH DCHA.

Stability Profile

The stability of Boc-Asp(OMe)-OH DCHA is a critical factor for its storage and handling. As a Boc-protected amino acid, it is generally stable under neutral and basic conditions but is susceptible to degradation under acidic conditions, which cleave the Boc protecting group.

Storage Recommendations:

-

Long-term: For extended periods, storage at -20°C or -80°C is recommended to minimize degradation.[3] Stock solutions should also be stored at these temperatures.

-

Short-term: For routine laboratory use, storage at 2-8°C is acceptable for shorter durations.

pH Stability

The primary pathway of degradation for Boc-Asp(OMe)-OH DCHA is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. This reaction is typically rapid in strongly acidic solutions (e.g., trifluoroacetic acid) but can also occur at a slower rate in moderately acidic aqueous environments. The ester linkage of the methyl aspartate is also susceptible to hydrolysis, particularly under basic conditions, although the Boc group itself is generally stable to base.

Table 2: Illustrative pH Stability Data Table for Boc-Asp(OMe)-OH DCHA in Aqueous Solution

| pH | Buffer System | Temperature (°C) | Half-life (t₁/₂) | Degradation Products |

| 2 | HCl/KCl | 25 | Data to be determined | H-Asp(OMe)-OH, t-BuOH, CO₂ |

| 4 | Acetate | 25 | Data to be determined | |

| 7.4 | Phosphate | 25 | Data to be determined | |

| 9 | Borate | 25 | Data to be determined | Boc-Asp-OH |

Experimental Protocol: pH-Rate Profile Determination

This protocol describes a general method for evaluating the stability of Boc-Asp(OMe)-OH DCHA at different pH values.

Materials:

-

Boc-Asp(OMe)-OH DCHA

-

A series of buffers covering the desired pH range (e.g., pH 2, 4, 7.4, 9)

-

Constant temperature incubator/water bath

-

HPLC system with a stability-indicating method

-

pH meter

Procedure:

-

Prepare stock solutions of Boc-Asp(OMe)-OH DCHA in a suitable organic solvent (e.g., acetonitrile) and dilute them into the respective aqueous buffer solutions to a final known concentration. The final concentration of the organic solvent should be kept low (e.g., <5%) to minimize its effect on the reaction kinetics.

-

Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature to accelerate degradation).

-

At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation by neutralizing the sample or diluting it in the mobile phase.

-

Analyze the samples by a validated stability-indicating HPLC method that can separate the intact Boc-Asp(OMe)-OH DCHA from its potential degradation products.

-

Plot the concentration of the remaining Boc-Asp(OMe)-OH DCHA versus time for each pH.

-

Determine the degradation rate constant (k) and the half-life (t₁/₂) at each pH.

Caption: Logical workflow for assessing the pH stability of Boc-Asp(OMe)-OH DCHA.

Conclusion

While specific quantitative data for the solubility and stability of Boc-Asp(OMe)-OH DCHA is not extensively documented in public sources, this guide provides the necessary framework for researchers to determine these critical parameters. Adherence to systematic experimental protocols will ensure the generation of reliable data, which is essential for the successful application of this important reagent in research and development. The general stability profile indicates that the compound should be handled under neutral or basic conditions and stored at low temperatures to ensure its integrity.

References

The Dicyclohexylamine (DCHA) Salt: A Cornerstone in Boc-Amino Acid Chemistry for Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the α-amino function of amino acids. However, many Boc-protected amino acids are oils or unstable compounds that are difficult to handle, purify, and store. The formation of dicyclohexylamine (DCHA) salts of Boc-amino acids provides an elegant and practical solution to these challenges, rendering them as stable, crystalline solids. This technical guide delves into the core role of the DCHA salt in Boc-amino acid chemistry, providing quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective utilization of these critical reagents.

The Pivotal Role of DCHA Salt Formation

The primary function of forming a DCHA salt of a Boc-amino acid is to transform a physically challenging compound into a more manageable form. Many Boc-amino acids are viscous oils or low-melting solids, which complicates accurate weighing, purification, and long-term storage. By reacting the acidic carboxylic acid group of the Boc-amino acid with the basic secondary amine, dicyclohexylamine, a stable ammonium salt is formed.

Key advantages of Boc-amino acid DCHA salts include:

-

Enhanced Crystallinity and Handling: The salt formation introduces a bulky, rigid counter-ion that facilitates the formation of a stable crystal lattice. This results in a free-flowing, crystalline solid that is easy to weigh and handle.[1]

-

Improved Stability and Shelf-Life: The salt form protects the carboxylic acid group, leading to enhanced stability and a longer shelf-life compared to the free acid, especially for those prone to degradation.

-

Simplified Purification: The crystalline nature of DCHA salts allows for straightforward purification by recrystallization, effectively removing impurities from the initial Boc-protection step.

-

Suppression of Side Reactions: During storage and handling, the potential for side reactions involving the carboxylic acid group is minimized.

Quantitative Data of Boc-Amino Acid DCHA Salts

The conversion to a DCHA salt significantly alters the physicochemical properties of the Boc-amino acid. The following tables summarize key quantitative data for a selection of Boc-amino acid DCHA salts, highlighting the impact of salt formation.

Table 1: Comparison of Physical Properties: Free Acid vs. DCHA Salt

| Boc-Amino Acid | Physical Form (Free Acid) | Melting Point (°C) (Free Acid) | Physical Form (DCHA Salt) | Melting Point (°C) (DCHA Salt) |

| Boc-L-Alanine | Oil | N/A | Crystalline Solid | 137-139 |

| Boc-L-Leucine | Oil | N/A | Crystalline Solid | 112-114 |

| Boc-L-Isoleucine | Oil | N/A | Crystalline Solid | 127-129 |

| Boc-L-Phenylalanine | Solid | 86-88 | Crystalline Solid | 221-223 |

| Boc-L-Tryptophan | Solid | 137-138 | Crystalline Solid | 172-174 |

| Boc-L-Methionine | Oil | N/A | Crystalline Solid | 137-139 |

| Boc-L-Threonine | Oil | N/A | Crystalline Solid | 151-153 |

Table 2: Solubility of Boc-Amino Acid DCHA Salts

| Boc-Amino Acid DCHA Salt | Solubility in Dichloromethane | Solubility in Ethyl Acetate | Solubility in Water |

| Boc-L-Alanine DCHA | Soluble | Soluble | Sparingly Soluble |

| Boc-L-Phenylalanine DCHA | Soluble | Soluble | Insoluble |

| Boc-L-Tryptophan DCHA | Soluble | Sparingly Soluble | Insoluble |

Note: Qualitative solubility data is provided. Specific quantitative solubility values can vary with temperature and the specific lot of the reagent.

Experimental Protocols

The successful use of Boc-amino acid DCHA salts in peptide synthesis relies on efficient and high-yielding protocols for their formation and the subsequent liberation of the free acid immediately prior to the coupling reaction.

Protocol 1: Preparation of Boc-L-Alanine DCHA Salt

This protocol details the synthesis of a Boc-amino acid and its subsequent conversion to the DCHA salt without isolation of the intermediate free acid.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Triethylamine (TEA)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Dissolve L-Alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add triethylamine (1.5 equivalents) to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture in an ice bath and add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Add water to the residue and wash with diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with a cold 10% citric acid solution.

-

Extract the Boc-L-Alanine into ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

To the filtrate, add dicyclohexylamine (1 equivalent) dropwise with stirring.

-

The Boc-L-Alanine DCHA salt will precipitate as a white solid.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Liberation of the Free Boc-Amino Acid from its DCHA Salt

Prior to its use in a peptide coupling reaction, the free carboxylic acid must be regenerated from the DCHA salt.

Materials:

-

Boc-amino acid DCHA salt

-

Ethyl acetate

-

10% aqueous potassium bisulfate (KHSO₄) solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend the Boc-amino acid DCHA salt in ethyl acetate.

-

Add an equal volume of 10% aqueous KHSO₄ solution and stir vigorously for 15-20 minutes. The solid should dissolve as the free acid is formed and dissolves in the organic layer, while the dicyclohexylammonium bisulfate dissolves in the aqueous layer.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 10% KHSO₄ solution (2 x volumes), followed by water (2 x volumes), and finally with brine (1 x volume).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

The resulting solution of the free Boc-amino acid in ethyl acetate can be used directly in the next coupling step or the solvent can be removed under reduced pressure to yield the free acid, which is often an oil.

Visualizing the Workflow: From DCHA Salt to Peptide Bond

The following diagrams, generated using the DOT language, illustrate the key processes involving Boc-amino acid DCHA salts in the context of solid-phase peptide synthesis (SPPS).

References

The Chemistry of the Boc Protecting Group: An In-depth Technical Guide for Researchers and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the development of complex molecules. Its widespread use stems from its ease of introduction, general stability to a range of reaction conditions, and facile removal under specific acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including its mechanism of action, quantitative stability data, experimental protocols, and its strategic use in orthogonal protection schemes.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily block a reactive functional group, most commonly a primary or secondary amine, preventing it from undergoing unwanted reactions during a synthetic sequence. The Boc group transforms the nucleophilic and basic amine into a significantly less reactive carbamate. This protection strategy is governed by a few key principles:

-

Ease of Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) under neutral or basic conditions. The reaction is generally high-yielding and proceeds with a broad range of substrates.

-

Stability: The Boc group is robust under a variety of conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Acid-Labile Deprotection: The key feature of the Boc group is its susceptibility to cleavage under acidic conditions. This allows for its selective removal in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., base or hydrogenation). This concept of "orthogonal" protection is fundamental to the synthesis of complex molecules with multiple functional groups.

Mechanism of Boc Protection

The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride. This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently decomposes to the stable products tert-butanol and carbon dioxide. The release of gaseous CO₂ provides a strong thermodynamic driving force for the reaction. While the reaction can proceed without a base, bases such as triethylamine (TEA) or sodium hydroxide (NaOH) are often added to neutralize the protonated amine and accelerate the reaction.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable tert-butyl cation. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation makes the carbonyl carbon more electrophilic and facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tertiary carbocation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.

Quantitative Stability of the Boc Protecting Group

The stability of the Boc group is highly dependent on the reaction conditions, particularly the pH. The following table summarizes the stability of the Boc group under various conditions. It is important to note that reaction rates can be influenced by factors such as the specific substrate, solvent, and temperature.

| Condition/Reagent | Stability | Observations |

| Acidic Conditions | ||

| 20% TFA in DCM | Labile | Complete cleavage is typically observed within 30 minutes to 2 hours at room temperature.[1] |

| 4M HCl in Dioxane | Labile | Rapid deprotection, often complete within 10-30 minutes at room temperature.[1][2] |

| 1M HCl in Acetic Acid | Labile | Effective for deprotection, generally complete within a few hours.[3] |

| Sulfuric Acid | Labile | Shows second-order kinetic dependence on acid concentration.[4] |

| Methane Sulfonic Acid | Labile | Exhibits second-order kinetic dependence on acid concentration.[4] |

| Basic Conditions | ||

| 1M NaOH (aq) | Stable | Generally stable to aqueous base at room temperature. |

| Sodium Methoxide in Methanol | Stable | Generally stable under these conditions. |

| Triethylamine (TEA) | Stable | Stable. |

| Piperidine (20% in DMF) | Stable | Stable, which allows for orthogonal use with the Fmoc protecting group.[5] |

| Nucleophiles | ||

| Hydrazine | Stable | Generally stable. |

| Amines | Stable | Stable. |

| Hydrogenation | ||

| H₂, Pd/C | Stable | The Boc group is stable to catalytic hydrogenation conditions.[6] |

Orthogonality with Other Protecting Groups

A key advantage of the Boc group is its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed without affecting others.

-

Boc vs. Fmoc: The Boc group is acid-labile, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (typically removed with piperidine).[5] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS).

-

Boc vs. Cbz: The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used for Boc deprotection but is readily removed by catalytic hydrogenation.[] This allows for the selective deprotection of a Boc group in the presence of a Cbz group.

Applications in Research and Drug Development

The Boc protecting group is indispensable in a wide array of applications:

-

Peptide Synthesis: Both in solution-phase and solid-phase peptide synthesis (SPPS), Boc-protected amino acids are fundamental building blocks.[]

-

Medicinal Chemistry: The synthesis of complex drug molecules often requires the use of protecting groups, and the Boc group is frequently employed due to its reliability and predictable reactivity.

-

Total Synthesis of Natural Products: The synthesis of complex natural products with multiple functional groups relies heavily on strategic protection and deprotection steps, where the Boc group plays a crucial role.

Experimental Protocols

The following are detailed methodologies for the protection of a primary amine with Boc anhydride and the subsequent deprotection using trifluoroacetic acid.

Experimental Protocol 1: Boc Protection of a Primary Amine

Materials:

-

Primary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the primary amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected amine.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Experimental Protocol 2: Acidic Deprotection of a Boc-Protected Amine

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM) to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude deprotected amine.

-

The product can be further purified by an appropriate method, such as crystallization or column chromatography, if necessary.

References

- 1. reddit.com [reddit.com]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Deep Dive into Protected Amino Acids in Peptide Synthesis: A Technical Guide for Researchers

Abstract

The synthesis of peptides with high purity and yield is a cornerstone of modern drug discovery and biochemical research. This process fundamentally relies on the strategic use of protecting groups to temporarily mask the reactive functional moieties of amino acids, thereby preventing undesirable side reactions and ensuring the precise assembly of the desired peptide sequence. This in-depth technical guide provides a comprehensive overview of the principles and practices of using protected amino acids in peptide synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data on protecting group strategies, and visualizations of key chemical workflows and biological pathways to facilitate a deeper understanding of these critical techniques.

Introduction to Protecting Groups in Peptide Synthesis

Chemical peptide synthesis is achieved through the stepwise formation of amide (peptide) bonds between amino acids.[1] This process, however, is complicated by the multifunctional nature of amino acids, which typically possess a reactive α-amino group, a carboxyl group, and, in many cases, a reactive side chain.[2] Without proper management of these reactive sites, uncontrolled polymerization and the formation of side products would be inevitable.[3]

To address this, peptide synthesis employs the use of protecting groups (PGs), which are chemical moieties that reversibly block a reactive functional group.[4] An ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable under the conditions of subsequent reaction steps.

-

Readily removable in high yield under conditions that do not affect other parts of the peptide.[5]

-

Minimizing racemization during coupling reactions.[6]

The strategic selection and application of protecting groups are paramount to the success of peptide synthesis, influencing both the yield and purity of the final product.[7]

Orthogonal Protecting Group Strategies

Modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), relies heavily on the concept of orthogonality .[8] Orthogonal protecting groups are distinct classes of protecting groups that can be removed under mutually exclusive chemical conditions.[9] This allows for the selective deprotection of one functional group while others remain intact, a crucial requirement for the stepwise elongation of the peptide chain.[7][8]

The two predominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies.[1]

-

Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and more acid-stable, benzyl-based (Bzl) groups for the "permanent" protection of amino acid side chains. The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and cleavage from the resin are typically accomplished with a much stronger acid, such as hydrofluoric acid (HF).[1][8]

-

Fmoc/tBu Strategy: This is currently the more widely used method due to its milder reaction conditions.[10] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is removed with a weak base, typically a solution of piperidine in an organic solvent, while the tBu-based side-chain protecting groups are removed with TFA, often concurrently with cleavage of the peptide from the solid support.[1][8]

The orthogonality of the Fmoc/tBu system offers significant advantages, particularly for the synthesis of complex or modified peptides where selective side-chain manipulation is required.[8]

α-Amino Protecting Groups

The temporary protection of the α-amino group is a critical step in each cycle of peptide synthesis. The protecting group must be stable during the coupling reaction and then be quantitatively removed without damaging the growing peptide chain.

tert-Butoxycarbonyl (Boc)

The Boc group is a cornerstone of the Boc/Bzl strategy. It is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[11]

Deprotection: The Boc group is readily cleaved under acidic conditions, typically using 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[12] The mechanism involves the formation of a stable tert-butyl carbocation.[13]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is the standard for α-amino protection in the Fmoc/tBu strategy. Its key advantage is its lability to weak bases.[10] It is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions.[2]

Deprotection: The Fmoc group is removed by treatment with a secondary amine, most commonly a 20% solution of piperidine in dimethylformamide (DMF).[14] The deprotection mechanism proceeds via a β-elimination.[15]

Carboxyl Group Protection

In solution-phase peptide synthesis, the C-terminal carboxyl group of the first amino acid must be protected, often as an ester (e.g., methyl or benzyl ester), to prevent its participation in the coupling reaction.[16] In Solid-Phase Peptide Synthesis (SPPS), the solid support itself acts as the C-terminal protecting group.[15]

Side-Chain Protecting Groups

The functional groups in the side chains of many amino acids are nucleophilic and can undergo unwanted reactions during peptide synthesis. Therefore, these side chains must be protected with "permanent" protecting groups that are stable throughout the synthesis and are only removed during the final cleavage step.[17] The choice of side-chain protecting group is dictated by the overall synthetic strategy (Boc/Bzl or Fmoc/tBu).

Quantitative Data on Protecting Groups

The efficiency of protection and deprotection steps is critical for the overall yield and purity of the synthesized peptide. While exact yields can be sequence-dependent, the following table provides a general comparison of commonly used protecting groups.

| Protecting Group | Functionality Protected | Typical Protection Reagent | Deprotection Conditions | Typical Yield (Protection) | Typical Deprotection Time | Key Considerations |

| Boc | α-Amino | Di-tert-butyl dicarbonate (Boc₂O) | 25-50% TFA in DCM | >95% | 15-30 min | Can lead to protonation of the N-terminus, which may reduce aggregation.[18] |

| Fmoc | α-Amino | Fmoc-OSu or Fmoc-Cl | 20% Piperidine in DMF | >95% | 5-20 min | Milder deprotection conditions than Boc.[10] |

| tBu (tert-butyl) | -OH (Ser, Thr, Tyr), -COOH (Asp, Glu) | Isobutylene or tert-butyl bromide | 95% TFA | >90% | 1-2 hours | Commonly used in Fmoc/tBu strategy; stable to piperidine.[19] |

| Trt (trityl) | -SH (Cys), -NH (His, Asn, Gln) | Trityl chloride | 1-5% TFA in DCM (for selective removal) or 95% TFA | >90% | Variable (min to hrs) | Very acid-labile, allowing for selective deprotection on the resin.[20] |

| Pbf | Guanidino (Arg) | Fmoc-Arg(Pbf)-OH | 95% TFA | >90% | 2-4 hours | More acid-labile than Pmc, leading to shorter cleavage times.[5] |

| Boc | ε-Amino (Lys) | Boc₂O | 95% TFA | >95% | 1-2 hours | Stable to piperidine, making it suitable for the Fmoc/tBu strategy. |

| Z (Cbz) | ε-Amino (Lys) | Benzyl chloroformate | H₂/Pd or HBr/AcOH | >90% | Variable | Primarily used in solution-phase or Boc/Bzl strategy.[14] |

Experimental Protocols

The following sections provide detailed, representative protocols for the protection and deprotection of amino acids.

α-Amino Group Protection

This protocol describes the protection of the α-amino group of D-Threonine using Fmoc-succinamide.

-

Dissolution: Dissolve D-Threonine (5.00 g, 42.0 mmol) and Fmoc-succinamide (14.9 g, 44.1 mmol) in a 2:1 v/v mixture of THF:saturated aqueous NaHCO₃ (100 mL).[21]

-

Reaction: Stir the reaction mixture at room temperature for 16 hours.[21]

-

Work-up:

-

Isolation: The product, Fmoc-D-Thr-OH, will precipitate upon acidification and can be collected by filtration, washed with cold water, and dried under vacuum.

This protocol describes a general procedure for the Boc protection of an amino acid using BOC-ON.

-

Dissolution: Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane/water (approx. 1.2 mL per mmol of amino acid).[22]

-

Reaction: Add BOC-ON (1.1 equiv.) at room temperature with stirring. The mixture should become homogeneous within 1 hour. Continue stirring for an additional 2 hours.[22]

-

Work-up:

-

Isolation: Combine the ethyl acetate layers, dry over sodium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.[22]

α-Amino Group Deprotection in SPPS

This protocol is for the removal of the Fmoc group from a resin-bound peptide.

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF.

-

Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate the mixture for 7-15 minutes at room temperature.[14] A second treatment may be performed to ensure complete deprotection.

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[14]

This protocol describes the removal of the Boc group from a resin-bound peptide.

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM.

-

Pre-wash: Perform a brief pre-wash with a 50% TFA/DCM solution for about 5 minutes.[12]

-

Deprotection: Add a fresh solution of 25-50% TFA in DCM to the resin. Agitate for 15-25 minutes at room temperature.[12][16]

-

Washing: Drain the deprotection solution and wash the resin with DCM, followed by a neutralization step and further washing.[5]

Side-Chain Protection Protocols

-

Dissolution: Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and NaHCO₃ (38.32 g, 456.20 mmol) in 600 mL of deionized water and cool in an ice-water bath.[23]

-

Reaction: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 29.84 g, 136.86 mmol) in 100 mL of dioxane dropwise with stirring. Allow the reaction to proceed for 24 hours at room temperature.[23]

-

Work-up: Wash the mixture three times with diethyl ether. Adjust the pH of the aqueous layer to 2-3 with dilute hydrochloric acid.[23]

-

Isolation: Extract the product into ethyl acetate (three times). Combine the organic phases, dry with MgSO₄, concentrate, and dry under vacuum to yield a white solid.[23]

The S-trityl group is a commonly used protecting group for the thiol side chain of cysteine, offering stability that is orthogonal to the Fmoc group but cleavable under mild acidic conditions.

-

Reaction Setup: In a suitable reaction vessel, dissolve Fmoc-Cys-OH in a solvent such as DCM.

-

Addition of Reagents: Add trityl chloride (Trt-Cl) and a base like diisopropylethylamine (DIEA) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, which can be monitored by TLC.

-

Work-up and Purification: After the reaction, the mixture is typically washed with an acidic solution to remove excess base, followed by an aqueous wash. The organic layer is then dried and concentrated. The crude product can be purified by chromatography or recrystallization to yield Fmoc-Cys(Trt)-OH.

The tert-butyl ether is a standard protecting group for the phenolic hydroxyl group of tyrosine in Fmoc-based SPPS.

-

Silylation: Suspend O-t-butyl-tyrosine (27.5 mmoles) in dry dioxane (100 mL) under a nitrogen atmosphere. Add diisopropylethylamine (80 mmoles) and trimethylsilyl chloride (Tms-Cl, 55 mmoles). Stir for 1 hour.[24]

-

Fmocylation: Add methylene chloride (200 mL) and cool the mixture in an ice bath. Add 9-Fluorenyl-methyloxycarbonyl chloride (Fmoc-Cl, 25 mmole) in one portion. Stir in the ice bath for 20 minutes, then warm to room temperature and stir for 1-1.5 hours.[24]

-

Work-up: Concentrate the mixture and partition it between diethyl ether and 2.5% sodium bicarbonate solution. Separate the phases and extract the aqueous layer with diethyl ether.[24]

-

Isolation: Combine the aqueous layers, acidify to a low pH with 10% citric acid, and extract with methylene chloride. Dry the organic layers over sodium sulfate, concentrate to an oil, and solidify under high vacuum to yield Fmoc-Tyr(tBu)-OH.[24]

The hydroxyl groups of serine and threonine are typically protected as tert-butyl ethers for Fmoc-SPPS.

-

Reaction Setup: In a reaction vessel, add L-threonine and a solid acid catalyst to an organic solvent like THF or 1,4-dioxane.[25]

-

Butylation: Add a butylated reagent such as tert-butyl alcohol or tert-butyl methyl ether. Heat the mixture to 50-70 °C and maintain the reaction for 5-10 hours.[25]

-

Work-up: After the reaction, filter to remove the catalyst. Wash the filtrate with water and saturated salt solution.[25]

-

Isolation: Dry the organic phase and concentrate it under vacuum to obtain the O-tert-butyl-L-threonine. This can then be Fmoc-protected in a subsequent step.

The imidazole side chain of histidine is often protected with a trityl group to prevent side reactions and racemization.

-

Reaction Setup: The synthesis of Fmoc-His(Trt)-OH involves reacting Fmoc-His-OH with trityl chloride in the presence of a base like DIEA in a suitable solvent such as DMF.

-

Reaction Conditions: The reaction is typically carried out at room temperature and monitored for completion.

-

Purification: The product is purified through standard work-up procedures involving extraction and precipitation or chromatography to yield the desired protected amino acid.

Visualizing Workflows and Pathways

The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the key steps in a single cycle of peptide elongation using the Fmoc/tBu strategy.

Peptide Hormone Signaling Pathway

Many peptides synthesized using these methods function as hormones. The diagram below shows a generalized signaling pathway for a peptide hormone that acts via a G-protein coupled receptor (GPCR).

Conclusion

The use of protected amino acids is an indispensable element of modern peptide synthesis. The development of robust and orthogonal protecting group strategies, particularly the Fmoc/tBu approach, has enabled the routine synthesis of complex peptides that are vital for research and therapeutic applications. A thorough understanding of the principles of protection, deprotection, and the specific experimental conditions required for each amino acid is critical for any researcher in this field. This guide has provided a foundational overview, detailed protocols, and visual aids to support the successful design and execution of peptide synthesis campaigns. As the demand for sophisticated and modified peptides continues to grow, a deep appreciation for the chemistry of protected amino acids will remain a key driver of innovation.

References

- 1. Cellular signalling: Peptide hormones and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc-Tyr(tBu)-OH synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Bot Detection [iris-biotech.de]

- 5. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]

- 11. Peptide hormone - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Peptide hormones - mechanisms of action, function. - WikiLectures [wikilectures.eu]

- 16. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food | Semantic Scholar [semanticscholar.org]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. Bot Detection [iris-biotech.de]

- 20. chem.uci.edu [chem.uci.edu]

- 21. researchgate.net [researchgate.net]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. rsc.org [rsc.org]

- 24. prepchem.com [prepchem.com]

- 25. CN110790673A - Method for preparing O-tert-butyl-L-threonine tert-butyl ester - Google Patents [patents.google.com]

A Technical Guide to Boc-Asp(OMe)-OH DCHA: Properties, Synthesis, and Application

For researchers and professionals in the fields of peptide chemistry, drug development, and biochemical research, N-α-tert-Butoxycarbonyl-L-aspartic acid β-methyl ester dicyclohexylammonium salt, commonly known as Boc-Asp(OMe)-OH DCHA, is a critical reagent. This protected amino acid derivative is instrumental in the precise, stepwise construction of peptide sequences, particularly within solid-phase peptide synthesis (SPPS). Its unique protecting groups allow for controlled and specific incorporation of aspartic acid residues into polypeptide chains, which is fundamental for the development of peptide-based therapeutics and for studying protein structure and function.

This technical guide provides an in-depth overview of the physicochemical properties of Boc-Asp(OMe)-OH DCHA, a detailed experimental protocol for its application in peptide synthesis, and a logical workflow for its use in research and development.

Physicochemical Properties

The accurate characterization of Boc-Asp(OMe)-OH DCHA is essential for its effective use in synthesis and research. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₇NO₇・C₁₂H₂₃N | [1] |

| Molecular Weight | 428.6 g/mol | [2] |

| Synonym | Boc-L-aspartic acid 4-methyl ester dicyclohexylammonium salt | |

| Appearance | White to off-white solid | [3] |

| CAS Number | 59768-74-0 | [2][3] |

Core Applications in Research and Development

Boc-Asp(OMe)-OH DCHA is a cornerstone in the synthesis of peptides for a variety of research and therapeutic applications.[4] Its primary utility is in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptide chains on a solid support.[2][5] The "Boc" (tert-butoxycarbonyl) group provides temporary protection for the α-amino group, while the methyl ester protects the β-carboxyl group of the aspartic acid side chain.[3] This orthogonal protection scheme is central to the Boc/Bzl strategy of peptide synthesis.[1]

The applications of peptides synthesized using this derivative are vast and include:

-

Drug Discovery and Development: As a building block for creating peptide-based therapeutics with enhanced stability and specific biological activities.[2][4]

-

Biochemical Research: In the synthesis of peptides to study enzyme-substrate interactions, protein folding, and various cellular signaling pathways.[4]

-

Organic Synthesis: As a chiral building block for the synthesis of complex organic molecules beyond peptides.[2][4]

Experimental Protocol: Incorporation of Boc-Asp(OMe)-OH into a Peptide Sequence via Boc-SPPS

The following is a representative protocol for the incorporation of a Boc-Asp(OMe)-OH residue into a growing peptide chain on a solid support using the Boc solid-phase peptide synthesis (SPPS) methodology. This protocol assumes the synthesis is being performed on a Merrifield or PAM resin.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-Asp(OMe)-OH DCHA

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Washing solvents (e.g., DCM, DMF, isopropanol)

-

Nitrogen gas for agitation and drying

Procedure:

-

Resin Swelling: The peptide-resin is initially swelled in an appropriate solvent, typically DCM or DMF, for 20-30 minutes to ensure optimal accessibility of the reactive sites.[6]

-

Boc Deprotection: The N-terminal Boc protecting group of the growing peptide chain is removed by treating the resin with a solution of 50% TFA in DCM.[7] A short pre-wash of 5 minutes is followed by a longer deprotection step of 15-25 minutes.[7]

-

Washing: The resin is thoroughly washed with DCM to remove residual TFA and the cleaved Boc group. This is followed by washes with isopropanol and then DMF to prepare for the coupling step.

-

Neutralization: The protonated N-terminal amine (TFA salt) is neutralized to the free amine by treating the resin with a solution of 5% to 10% DIEA in DMF or DCM.[1] This step is crucial for the subsequent coupling reaction to proceed efficiently. The resin is then washed again with DMF and DCM to remove excess base.

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve Boc-Asp(OMe)-OH (typically 2-4 equivalents relative to the resin substitution) and a coupling reagent (e.g., HBTU, HATU) in DMF.

-

Add an activation base such as DIEA to the amino acid solution.

-

Add the activated amino acid solution to the washed and neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Following the coupling step, the resin is extensively washed with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride and a base like DIEA in DMF.

This cycle of deprotection, neutralization, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Logical Workflow for Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis utilizing the Boc protection strategy.

Caption: Workflow of Boc Solid-Phase Peptide Synthesis.

References

An In-Depth Technical Guide to the Storage and Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of tert-butyloxycarbonyl (Boc)-protected amino acids, essential reagents in peptide synthesis and various other applications within drug development and scientific research. Proper management of these compounds is critical to ensure their stability, purity, and ultimately, the integrity of the experimental results.

Introduction to Boc-Protected Amino Acids

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, particularly in the construction of peptides. Its popularity stems from its stability under a range of reaction conditions and the relative ease of its removal under mildly acidic conditions.[] This allows for the sequential and controlled formation of peptide bonds, a cornerstone of modern pharmaceutical development. The crystalline nature of most Boc-amino acids contributes to their long-term stability when stored appropriately.[2]

Recommended Storage Conditions

The longevity and reliability of Boc-protected amino acids are directly influenced by their storage environment. Exposure to adverse conditions such as high temperatures, humidity, and light can lead to degradation, compromising the purity and reactivity of the material.

Temperature

For long-term storage, it is recommended to store Boc-protected amino acids at refrigerated temperatures, ideally between 2-8°C . For extended periods, storage at -20°C is also a common and effective practice. While temporary storage at room temperature is generally acceptable, prolonged exposure to ambient conditions should be avoided to minimize the risk of degradation.

Humidity

Boc-protected amino acids are susceptible to hydrolysis. Therefore, it is crucial to store them in a dry environment. Containers should be tightly sealed to prevent the ingress of atmospheric moisture. Before opening a refrigerated container, it is imperative to allow it to warm to room temperature to prevent condensation from forming on the cold product.

Light

While not as critical as temperature and humidity, protection from light is a good laboratory practice, especially for long-term storage, to prevent any potential photochemical degradation. Storing containers in a dark place or using amber vials is recommended.

Table 1: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: 2-8°C or -20°C | Minimizes thermal degradation. |

| Short-term: Room Temperature | Acceptable for brief periods. | |

| Humidity | Low humidity; tightly sealed containers | Prevents hydrolysis of the Boc group and the amino acid itself. |

| Light | Store in the dark or in amber containers | Prevents potential photochemical degradation. |

Handling and Safety Precautions

Adherence to proper handling procedures is essential to maintain the quality of Boc-protected amino acids and to ensure laboratory safety.

-

Moisture Prevention: As previously mentioned, always allow refrigerated containers to equilibrate to room temperature before opening.

-

Inert Atmosphere: For particularly sensitive compounds or for very long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.

-

Cross-Contamination: Use clean spatulas and equipment to avoid cross-contamination between different amino acid derivatives.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling these chemicals.

-

Deprotection Byproducts: Be aware that the acid-catalyzed deprotection of the Boc group generates isobutylene and carbon dioxide.[] Reactions should be performed in well-ventilated areas, and closed systems should be avoided during deprotection to prevent pressure buildup.

Stability and Degradation Pathways

Boc-protected amino acids are generally stable compounds, but they can degrade under certain conditions. Understanding these degradation pathways is key to preventing loss of purity and reactivity.

The primary degradation pathway of concern during storage is hydrolysis of the carbamate bond, which is accelerated by the presence of moisture and acidic or basic conditions. While stable to alkaline hydrolysis and many nucleophiles, the Boc group is sensitive to acid.[]

Another potential degradation route is oxidation , particularly for amino acids with sensitive side chains such as methionine and tryptophan. Storing under an inert atmosphere can mitigate this risk.

The intentional removal of the Boc group, or deprotection , is a controlled degradation process. This is typically achieved using acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[]

Experimental Protocols for Quality Assessment

Regularly assessing the purity of Boc-protected amino acids is crucial, especially for those that have been in storage for an extended period. The following are common analytical techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of Boc-protected amino acids and for detecting any degradation products. Chiral HPLC methods are particularly important for assessing the enantiomeric purity of these compounds.[3]

Protocol for Purity Analysis by RP-HPLC:

-

Sample Preparation: Accurately weigh approximately 10 mg of the Boc-amino acid and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

-

Instrumentation:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be from 10% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm or 220 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

References

- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OMe)-OH, or N-α-(tert-Butoxycarbonyl)-L-aspartic acid β-methyl ester, is a key building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Its utilization allows for the incorporation of aspartic acid residues into a growing peptide chain. The methyl ester protection on the β-carboxyl group prevents its participation in peptide bond formation and minimizes certain side reactions. However, careful consideration of the synthesis protocol is crucial to mitigate the primary side reaction associated with aspartic acid derivatives: aspartimide formation. These notes provide detailed protocols and data for the effective use of Boc-Asp(OMe)-OH in Boc-SPPS.

Key Applications

Boc-Asp(OMe)-OH is a crucial reagent for the synthesis of peptides and proteins containing aspartic acid residues. Its applications span various fields:

-

Drug Discovery: Essential for the synthesis of peptide-based therapeutics where aspartic acid is a key component for biological activity.

-

Biochemical Research: Used in the creation of peptides to study enzyme-substrate interactions, protein structure, and signal transduction pathways.

-

Custom Peptide Synthesis: A standard reagent for the production of custom peptides for a wide range of research applications.

Data Presentation

Table 1: Physicochemical Properties of Boc-Asp(OMe)-OH

| Property | Value |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white solid |

| Purity (TLC) | ≥98.0% |

| CAS Number | 59768-74-0 |

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups in Peptide Synthesis

While direct quantitative comparisons for Boc-SPPS are limited in readily available literature, the principles of steric hindrance to reduce aspartimide formation are transferable from Fmoc-SPPS studies.

| Protecting Group | Relative Rate of Aspartimide Formation (Inferred from Fmoc-SPPS) | Key Characteristics |

| -OMe (Methyl ester) | Moderate | Small size, may offer less steric hindrance compared to bulkier groups. |

| -OBzl (Benzyl ester) | Moderate to High | Standard protecting group in Boc/Bzl strategy, susceptible to aspartimide formation. |

| -OtBu (tert-Butyl ester) | Low to Moderate | Bulkier than -OMe and -OBzl, offering better suppression of aspartimide formation.[1] |

| -OMpe (3-methylpent-3-yl) | Low | Increased steric bulk significantly reduces aspartimide formation. |

| -OBno (1,1-diphenylethyl ester) | Very Low | Highly bulky group providing excellent suppression of aspartimide formation.[1] |

Note: The rate of aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being particularly problematic.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-Asp(OMe)-OH

This protocol outlines a single coupling cycle for adding Boc-Asp(OMe)-OH to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

1. Resin Swelling:

- Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

2. Boc Deprotection:

- Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc protecting group.[2]

- Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA and byproducts.[2]

3. Neutralization:

- Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2-5 minutes (repeat 2-3 times) until a neutral pH is achieved (monitored by a colorimetric test like the chloranil test).

- Wash the resin with DCM (5x) to remove excess DIEA.

4. Coupling of Boc-Asp(OMe)-OH:

- Dissolve Boc-Asp(OMe)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).

- Add DIEA (6 equivalents) to the activation mixture and pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitor the reaction completion using a qualitative test such as the Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.

5. Capping (Optional but Recommended):

- To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution, such as acetic anhydride and DIEA in DMF, for 15-30 minutes.

- Wash the resin with DMF and DCM.

6. Final Washes:

- Wash the resin with DCM (3x) and DMF (3x) to prepare for the next coupling cycle.

Protocol 2: Cleavage and Final Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of the side-chain protecting groups, including the methyl ester from the aspartic acid residue.

1. Resin Preparation:

- Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage Cocktail Preparation:

- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail for peptides without sensitive residues (like Cys, Met, Trp) is a mixture of TFA, water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). The scavengers (water and TIS) are crucial to trap reactive cations generated during deprotection.

- For peptides containing sensitive residues, a more complex cocktail may be required. For example, Reagent K (TFA/phenol/water/thioanisole/EDT) is often used for peptides with Cys, Met, Trp, and Tyr.

3. Cleavage Reaction:

- Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel.

- Stir the mixture at room temperature for 2-4 hours.

- Filter the resin and collect the filtrate containing the cleaved peptide.

- Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

4. Peptide Precipitation and Purification:

- Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and dissolved protecting group byproducts.

- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Caption: Boc-SPPS workflow for peptide synthesis.

Caption: Mechanism of aspartimide formation.

Caption: Final cleavage and deprotection workflow.

References

Application Notes & Protocols: Coupling Reagents for Boc-Asp(OMe)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl strategy, one of the classical approaches, utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and typically benzyl-based groups for permanent side-chain protection. The selection of an appropriate coupling reagent is critical to ensure high coupling efficiency and minimize side reactions, thereby maximizing the yield and purity of the final peptide.

This is particularly crucial when incorporating amino acids with reactive side chains, such as Aspartic Acid (Asp). The derivative Boc-Asp(OMe)-OH employs a methyl ester for side-chain protection. While effective, Asp residues are notoriously prone to a significant side reaction: aspartimide formation. This process can be promoted by the basic conditions used during the coupling step and can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products. Therefore, the choice of coupling reagent and conditions must be carefully optimized to balance rapid amide bond formation with the suppression of this undesirable side reaction.

These application notes provide a comparative overview of common coupling reagents and detailed protocols for their use with Boc-Asp(OMe)-OH in manual or automated SPPS.

Overview of Common Coupling Reagents

The activation of the carboxylic acid group of the incoming Boc-amino acid is essential for its reaction with the N-terminal amine of the resin-bound peptide. This is achieved using coupling reagents, which can be broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).

-

Carbodiimides (e.g., DIC, DCC): Diisopropylcarbodiimide (DIC) is widely used in SPPS because its urea byproduct is soluble in common washing solvents like DMF and DCM.[1][2] Carbodiimide activation alone can lead to significant racemization.[1] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always included, which forms a less reactive, but more chirally stable HOBt-ester intermediate.[1][2]

-

Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP): These reagents are generally more efficient and lead to faster coupling reactions with less racemization compared to carbodiimides alone.[1][3]

-